5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine
Overview
Description
Scientific Research Applications
Tautomerism and Structural Transformation
- The compound exhibits interesting tautomeric behaviors and structural transformations, particularly in different states such as crystal versus solution. A study highlighted its zwitterionic nature in crystals and instability in solution, leading to a complex mixture of transformation products upon attempts at purification or synthesis. The research provides insight into the chemical dynamics and potential applications in designing novel compounds with specific structural or electronic requirements (Gubaidullin et al., 2014).
Synthetic Methodologies
- Innovative synthetic routes to create novel heterocyclic scaffolds incorporating the pyrazolo[4,3-c]pyridine core have been developed. For instance, a fluorinated heterocyclic scaffold demonstrating this structure was synthesized through a series of reactions including Michael addition and Mannich reaction, highlighting the compound's utility in constructing diverse molecular libraries with potential pharmaceutical applications (Revanna et al., 2013).
Domino Reactions for Heterocyclic Systems
- Domino reactions involving 3-methylpyrazol-5-amine with various aldehydes and diones have been explored to generate a series of partially hydrogenated cyclopenta and indeno pyrazolopyridines. This study demonstrates the compound's versatility in accessing complex heterocyclic systems, which could have implications in materials science and drug design (Lipson et al., 2015).
Corrosion Inhibition Studies
- Pyrazolopyridine derivatives have been synthesized and assessed as corrosion inhibitors for metals in acidic environments. The effectiveness of these compounds in protecting metals against corrosion, combined with their structural features, suggests potential industrial applications in materials preservation and coatings technology (Dandia et al., 2013).
Ionic Liquid Mediated Synthesis
- The reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in ionic liquids represents a green chemistry approach to synthesizing pyrazolo[3,4-b]pyridine derivatives. This method underscores the environmental benefits and efficiency of using ionic liquids in organic synthesis, potentially applicable in pharmaceutical manufacturing and chemical research (Shi et al., 2010).
Properties
IUPAC Name |
5-methyl-2-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-16-8-7-12-11(9-16)13(14)17(15-12)10-5-3-2-4-6-10/h2-6H,7-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOPXXBKIHIAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NN(C(=C2C1)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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